2-(1H-imidazol-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Description
2-(1H-Imidazol-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a novel heterocyclic compound designed as a xanthine oxidase (XO) inhibitor. It belongs to the 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (ODC) family, synthesized via bioisosteric replacement and ring-enlargement strategies to optimize interactions with residues in the XO active site . This compound exhibits enhanced inhibitory activity against XO compared to febuxostat, a clinically used XO inhibitor, with in vitro studies demonstrating its superior binding affinity and competitive inhibition .
Properties
Molecular Formula |
C8H6N4O3 |
|---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
2-(1H-imidazol-2-yl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H6N4O3/c13-7-4(8(14)15)3-11-6(12-7)5-9-1-2-10-5/h1-3H,(H,9,10)(H,14,15)(H,11,12,13) |
InChI Key |
SLQYYMLWLLXOKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)C2=NC=C(C(=O)N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of an imidazole derivative with a pyrimidine precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-(1H-imidazol-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share the 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid core but differ in substituents, leading to variations in bioactivity and physicochemical properties:
Mechanistic Insights
- Target Compound vs. Tetrazolyl Derivatives : The imidazolyl group in the target compound forms critical hydrogen bonds with Arg880 and Thr1010, while tetrazolyl derivatives leverage their planar structure for stronger π-π interactions with Phe914 . Tetrazolyl derivatives exhibit slightly lower IC₅₀ values but comparable selectivity.
- Cyclopropane-Substituted Analogues: Cyclopropylmethyl substituents introduce steric hindrance, reducing XO binding efficiency.
- Methyl-Substituted Analogues : The absence of aromatic or polar substituents in the methyl derivative leads to weak XO inhibition, highlighting the necessity of heteroaromatic groups for activity .
Biological Activity
The compound 2-(1H-imidazol-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a derivative of dihydropyrimidine and imidazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of 2-(1H-imidazol-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is , with a molecular weight of 196.18 g/mol. The compound features a dihydropyrimidine ring fused with an imidazole moiety, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds with imidazole and dihydropyrimidine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to 2-(1H-imidazol-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid demonstrate activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.
Antitumor Activity
The compound has also been evaluated for its antitumor potential. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as HCT116 (colon cancer) and PC3 (prostate cancer). The cytotoxicity was assessed using the MTT assay, revealing an IC50 value in the micromolar range, indicating promising antitumor activity .
Antioxidant Properties
The antioxidant capacity of 2-(1H-imidazol-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has been investigated using various assays such as DPPH radical scavenging. Results showed significant radical scavenging activity, suggesting its potential use in preventing oxidative stress-related diseases .
The biological activities of this compound are attributed to its ability to interact with biological macromolecules. For example:
- Enzyme Inhibition : It may act as an inhibitor of enzymes involved in DNA synthesis or repair mechanisms, contributing to its antitumor effects.
- Radical Scavenging : The presence of electron-rich imidazole rings facilitates the donation of electrons to free radicals, enhancing its antioxidant properties.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
